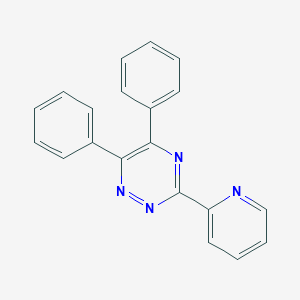![molecular formula C14H12N2 B089761 6-甲基-2-苯基咪唑并[1,2-a]吡啶 CAS No. 1019-89-2](/img/structure/B89761.png)
6-甲基-2-苯基咪唑并[1,2-a]吡啶
描述
Synthesis Analysis
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves palladium- or copper-catalyzed aminations, providing access to novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003). Another method described is the Friedländer synthesis, which yields the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from 3-amino-2-phenylpropenal and creatinine under specific conditions (Lindström, 1995).
Molecular Structure Analysis
The crystal structure and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but induces changes in the electron density distribution (Tafeenko et al., 1996). This indicates a stable molecular structure that can facilitate various chemical reactions and interactions.
Chemical Reactions and Properties
Chemical reactions involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine can lead to the formation of diverse compounds. For instance, its reaction with electrophilic metabolites forms covalent adducts at multiple sites of serum albumin, demonstrating its reactivity and potential for forming stable and semi-stable complexes (Peng et al., 2012).
Physical Properties Analysis
The physical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the presence of substituents. These properties are essential for understanding the compound's behavior in various environments and for its applications in material science and medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, such as its reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are crucial for its applications in coordination chemistry and catalysis. The compound's interaction with lipids and carbohydrates during food processing highlights its significance in food chemistry and potential health implications (Zamora & Hidalgo, 2015).
科学研究应用
药理性质:6-甲基-2-苯基咪唑并[1,2-a]吡啶已被证明具有抗炎和镇痛活性,在开发新疗法中具有潜在应用(Di Chiacchio 等人,1998)。
毒理学研究:该化合物被认为是一种有效的诱变剂,特别是在肉类热加工过程中产生时。它对大鼠组织中的线粒体电子传递活性表现出有害影响,这对于理解其对人体健康的影响具有意义(Sugiyama 等人,1993)。此外,发现它会在老鼠中诱发结肠和乳腺癌,表明可能与人类恶性肿瘤有关(Ito 等人,1991)。
分析化学:已开发用于合成 6-甲基-2-苯基咪唑并[1,2-a]吡啶的技术,这对于在各个领域的进一步研究和潜在应用非常重要(Lindström,1995)。还有关于其 N2-葡萄糖醛酸苷结合物在尿液中排泄的研究,这有助于了解其在人体内的代谢(Stillwell 等人,2002)。
分子生物学和化学疗法:已合成并测试了新型硒化咪唑并[1,2-a]吡啶,即 6-甲基-2-苯基咪唑并[1,2-a]吡啶的衍生物,以了解其对乳腺癌细胞的活性。这些化合物已显示出作为乳腺癌化疗治疗剂的潜力(Almeida 等人,2018)。
神经科学研究:已研究了氟化咪唑并[1,2-a]吡啶衍生物(与 6-甲基-2-苯基咪唑并[1,2-a]吡啶相关)作为阿尔茨海默病中 β-淀粉样蛋白的潜在成像剂,突出了它们在神经科学和诊断成像中的适用性(Zeng 等人,2006)。
安全和危害
未来方向
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this compound .
作用机制
Target of Action
The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.
Mode of Action
PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .
Biochemical Pathways
PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .
Pharmacokinetics
It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .
Result of Action
PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .
Action Environment
The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.
属性
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019-89-2 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?
A2: While the research highlights the potent anti-inflammatory activity of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)









